4-(Naphthalene-2-carbonyl)-1,4-diazepane-1-sulfonyl fluoride
Description
4-(Naphthalene-2-carbonyl)-1,4-diazepane-1-sulfonyl fluoride is a complex organic compound that features a naphthalene ring, a diazepane ring, and a sulfonyl fluoride group
Properties
IUPAC Name |
4-(naphthalene-2-carbonyl)-1,4-diazepane-1-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c17-23(21,22)19-9-3-8-18(10-11-19)16(20)15-7-6-13-4-1-2-5-14(13)12-15/h1-2,4-7,12H,3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGZUEWVLPFYNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)F)C(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalene-2-carbonyl)-1,4-diazepane-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of naphthalene-2-carbonyl chloride. This intermediate is then reacted with 1,4-diazepane in the presence of a base to form the corresponding diazepane derivative. Finally, the sulfonyl fluoride group is introduced through a reaction with a sulfonyl fluoride reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalene-2-carbonyl)-1,4-diazepane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The naphthalene ring can undergo oxidation to form naphthoquinone derivatives, while reduction can lead to dihydronaphthalene derivatives.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Hydrolysis: Sulfonic acids.
Scientific Research Applications
4-(Naphthalene-2-carbonyl)-1,4-diazepane-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl fluoride group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Naphthalene-2-carbonyl)-1,4-diazepane-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This property makes it a valuable tool in studying enzyme function and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carbonyl chloride: A precursor in the synthesis of the target compound.
1,4-Diazepane: A core structure in the target compound.
Sulfonyl Fluoride Derivatives: Compounds with similar functional groups that exhibit enzyme inhibition properties
Uniqueness
4-(Naphthalene-2-carbonyl)-1,4-diazepane-1-sulfonyl fluoride is unique due to its combination of a naphthalene ring, a diazepane ring, and a sulfonyl fluoride group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
